molecular formula C14H16N4O4S B5008557 N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide

Cat. No.: B5008557
M. Wt: 336.37 g/mol
InChI Key: RPLJRNLVSYVTDE-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide is a chemical compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a butyl group, a methoxy group, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the cyclization of appropriate precursors, such as thiosemicarbazide and carboxylic acids, under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group is introduced through alkylation reactions using butyl halides or butyl Grignard reagents.

    Attachment of the Methoxy Group: The methoxy group is introduced via methylation reactions using methyl iodide or dimethyl sulfate.

    Formation of the Nitrobenzamide Moiety: The nitrobenzamide moiety is synthesized by nitration of benzamide derivatives using nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions are used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.

Major Products Formed

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit enzymes involved in various biological processes, such as cyclooxygenase in inflammation.

    Interaction with Receptors: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.

    Disruption of Cellular Processes: The compound can interfere with cellular processes such as DNA replication and protein synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide: Similar structure but lacks the methoxy group.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide: Contains a chloroacetamide moiety instead of the nitrobenzamide group.

    N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,2-dichloroacetamide: Contains a dichloroacetamide moiety.

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both the methoxy and nitrobenzamide groups, which contribute to its distinct chemical and biological properties. These functional groups enhance its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O4S/c1-3-4-5-12-16-17-14(23-12)15-13(19)9-6-7-11(22-2)10(8-9)18(20)21/h6-8H,3-5H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPLJRNLVSYVTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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